2-Fluoro-5-formylbenzonitrile
Overview
Description
2-Fluoro-5-formylbenzonitrile is a benzonitrile derivative with the molecular formula C8H4FNO and a molecular weight of 149.12 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a formyl group at the fifth position on the benzene ring, along with a nitrile group. It is a white to light orange crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-4-fluorobenzaldehyde. The synthetic route involves dissolving 3-bromo-4-fluorobenzaldehyde in N-methyl-2-pyrrolidone (NMP) and adding cuprous cyanide. The reaction mixture is heated to 170°C and stirred overnight. After cooling to room temperature, the mixture is filtered, and the product is isolated .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The use of NMP as a solvent and cuprous cyanide as a reagent are common in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-formylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles.
Reduction: The formyl group can be reduced to an alcohol.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methanethiolate can be used.
Reduction: Reagents like sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Fluoro-5-hydroxymethylbenzonitrile.
Oxidation: 2-Fluoro-5-carboxybenzonitrile.
Scientific Research Applications
2-Fluoro-5-formylbenzonitrile is used as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the preparation of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers such as advanced ovarian, fallopian tube, or primary peritoneal cancers with BRCA gene abnormalities . Additionally, it is used in the synthesis of heterocyclic compounds for medical research .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-formylbenzonitrile itself is not well-documented. as an intermediate in the synthesis of Olaparib, it contributes to the inhibition of PARP enzymes. PARP inhibitors prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks and ultimately causing cell death in cancer cells with defective BRCA genes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-carboxybenzonitrile
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Fluoro-5-formylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both a formyl and a nitrile group makes it a versatile intermediate for further chemical transformations, particularly in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
2-fluoro-5-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRJTLODZILCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377772 | |
Record name | 2-Fluoro-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218301-22-5 | |
Record name | 2-Fluoro-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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